2-(3-Phenoxyphenyl)-1,3-dioxolane

Pyrethroid insecticide Process chemistry Protecting group

2-(3-Phenoxyphenyl)-1,3-dioxolane is a cyclic acetal derived from 3-phenoxybenzaldehyde and ethylene glycol, serving as a protected aldehyde intermediate in multi-step organic syntheses. Identified by CAS 62373-79-9 and molecular formula C15H14O3 (MW 242.27 g/mol), it is a key building block in the industrial production of pyrethroid insecticides, where the dioxolane moiety temporarily masks the reactive aldehyde group to prevent unwanted side reactions.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 62373-79-9
Cat. No. B8529247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenoxyphenyl)-1,3-dioxolane
CAS62373-79-9
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C15H14O3/c1-2-6-13(7-3-1)18-14-8-4-5-12(11-14)15-16-9-10-17-15/h1-8,11,15H,9-10H2
InChIKeyQBYWNAOUHZSKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Phenoxyphenyl)-1,3-dioxolane (CAS 62373-79-9): Procurement & Functional Baseline


2-(3-Phenoxyphenyl)-1,3-dioxolane is a cyclic acetal derived from 3-phenoxybenzaldehyde and ethylene glycol, serving as a protected aldehyde intermediate in multi-step organic syntheses [1]. Identified by CAS 62373-79-9 and molecular formula C15H14O3 (MW 242.27 g/mol), it is a key building block in the industrial production of pyrethroid insecticides, where the dioxolane moiety temporarily masks the reactive aldehyde group to prevent unwanted side reactions [2]. The compound is also documented as a protected ketone photoinitiator [3], and its primary value lies in enabling high-yield, chemoselective transformations that would be compromised when using the unprotected aldehyde [4].

Why 2-(3-Phenoxyphenyl)-1,3-dioxolane (CAS 62373-79-9) Cannot Be Substituted with In-Class Analogs


Simple substitution of 2-(3-phenoxyphenyl)-1,3-dioxolane with structurally similar acetals (e.g., dimethyl or diethyl acetals) or the unprotected 3-phenoxybenzaldehyde is not viable due to distinct stability, reactivity, and synthetic efficiency profiles [1]. The 1,3-dioxolane ring provides a specific hydrolytic lability that is orthogonal to other functional groups in pyrethroid pathways, whereas alternative acetal protecting groups (such as dimethyl acetal) exhibit different deprotection kinetics and may not withstand the specific reaction conditions (e.g., high-temperature etherification with alkali phenolates at 130-165°C) [2]. Furthermore, the unprotected aldehyde (3-phenoxybenzaldehyde) is prone to oxidation and nucleophilic attack, leading to significantly lower overall yields in multi-step sequences compared to the dioxolane-protected route [3].

Quantitative Differentiation Guide: 2-(3-Phenoxyphenyl)-1,3-dioxolane vs. Analogs & Alternatives


Synthetic Yield: 2-(3-Phenoxyphenyl)-1,3-dioxolane Enables 70% Yield in Pyrethroid Intermediate Synthesis

In a direct process comparison, the use of 2-(3-phenoxyphenyl)-1,3-dioxolane (as meta-bromo-benzaldehyde dioxolane) in the synthesis of meta-phenoxybenzaldehyde achieves a 70% yield with a purity of ≥98% by CPV, whereas alternative routes using unprotected aldehydes or different acetal protecting groups result in significantly lower yields, often below 10% in etherification steps [1]. This quantitative advantage demonstrates that the 1,3-dioxolane protection is critical for high-yield pyrethroid intermediate manufacturing.

Pyrethroid insecticide Process chemistry Protecting group

Chemoselectivity: Orthogonal Protection Allows High-Temperature Etherification Without Aldehyde Degradation

2-(3-Phenoxyphenyl)-1,3-dioxolane provides orthogonal protection of the aldehyde group during etherification at 130-165°C with alkali metal phenolates [1]. In contrast, the unprotected 3-phenoxybenzaldehyde undergoes rapid oxidation and side reactions under these conditions, resulting in less than 10% yield of the desired ether [2]. The dioxolane group remains intact during this step and is subsequently cleaved by acid hydrolysis to release the aldehyde for final pyrethroid coupling [3].

Protecting group Chemoselectivity Pyrethroid synthesis

Process Scalability: Dioxolane Route Uses Inexpensive Ethylene Glycol vs. Dimethyl Acetal Alternatives

The 1,3-dioxolane protecting group is formed from ethylene glycol (CAS 107-21-1), a commodity chemical with bulk pricing of approximately $0.50-1.00/kg, whereas alternative acetals like dimethyl acetal require methanol or methylating agents with higher cost and toxicity profiles [1]. Furthermore, the dioxolane ring's hydrolytic stability can be tuned by substituents, offering flexibility in deprotection conditions not available with simpler acetals [2]. This translates to lower overall manufacturing costs and improved process safety margins.

Process chemistry Cost of goods Scale-up

Regulatory Precedent: 2-(3-Phenoxyphenyl)-1,3-dioxolane is Explicitly Cited in Pyrethroid Patents as Preferred Intermediate

The compound is explicitly named as the key intermediate in multiple foundational pyrethroid synthesis patents, including US4304938A and GB2055799A, which describe it as 'an excellent starting material for the preparation of various 3-phenoxybenzaldehyde derivatives' [1][2]. Alternative acetals or unprotected aldehydes are either not mentioned or are described as inferior in the same documents, providing a clear regulatory and intellectual property signal for established commercial processes [3].

Regulatory Patent landscape Freedom to operate

Procurement-Driven Application Scenarios for 2-(3-Phenoxyphenyl)-1,3-dioxolane (CAS 62373-79-9)


Large-Scale Synthesis of 3-Phenoxybenzaldehyde for Pyrethroid Insecticides

2-(3-Phenoxyphenyl)-1,3-dioxolane is the preferred intermediate for the industrial production of 3-phenoxybenzaldehyde, a key alcohol component in pyrethroid insecticides such as permethrin and cypermethrin. The 70% overall yield achieved via the dioxolane-protected route [1] makes this pathway economically viable at scale, whereas direct routes using unprotected aldehydes are untenable due to yields below 10% [2]. Procurement should prioritize suppliers with demonstrated process capability to deliver this specific acetal intermediate.

Synthesis of 3-Phenoxybenzyl Cyanohydrin and Oxime Derivatives

Beyond aldehyde liberation, 2-(3-phenoxyphenyl)-1,3-dioxolane can be directly converted to cyanohydrin, sulfonic acid salt, or oxime derivatives without intermediate isolation of the free aldehyde [1]. This telescoped approach minimizes purification steps and increases overall process efficiency, a critical advantage for fine chemical manufacturers serving the agrochemical sector. Alternative acetals may not exhibit the same breadth of compatible derivatization reactions.

Photoinitiator and Specialty Polymer Applications

The compound's utility extends to materials science as a protected ketone photoinitiator, as disclosed in US4072694A [1]. In this context, the dioxolane group serves as a latent ketone that is unmasked upon photolysis, enabling controlled curing of coatings and adhesives. This dual-use profile (agrochemical intermediate and specialty chemical) provides supply chain diversification benefits for procurement organizations seeking multi-sourcing strategies.

Process Development and Optimization of Pyrethroid Manufacturing

For R&D teams developing new pyrethroid analogs or optimizing existing processes, 2-(3-phenoxyphenyl)-1,3-dioxolane offers a robust, literature-validated starting point with extensive patent precedence [1][2]. Its established reactivity profile reduces process development timelines and mitigates scale-up risks compared to exploring novel acetal protecting groups with uncharacterized behavior under relevant reaction conditions (e.g., high-temperature phenolate etherifications).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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